molecular formula C16H14O3S B2380080 methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate CAS No. 860785-79-1

methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate

Cat. No.: B2380080
CAS No.: 860785-79-1
M. Wt: 286.35
InChI Key: CLEOGCLKXZWVRN-RAXLEYEMSA-N
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Description

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate is an organic compound that belongs to the class of propenoates This compound is characterized by the presence of a phenyl group, a thienyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate typically involves the reaction of 2-thiophenecarboxaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and bromine (Br₂) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted esters and aromatic compounds.

Scientific Research Applications

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate: An isomer with a different configuration around the double bond.

    Ethyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-furyl)-2-propenoate: Similar structure with a furan ring instead of a thienyl ring.

Uniqueness

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate is unique due to its specific configuration and the presence of both phenyl and thienyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl (2Z)-4-oxo-4-phenyl-2-(thiophen-2-ylmethylidene)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3S/c1-19-16(18)13(10-14-8-5-9-20-14)11-15(17)12-6-3-2-4-7-12/h2-10H,11H2,1H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEOGCLKXZWVRN-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CS1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=CS1)/CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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